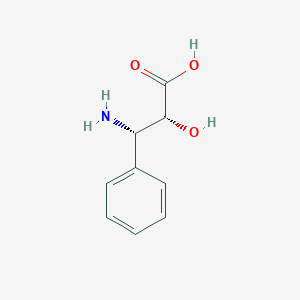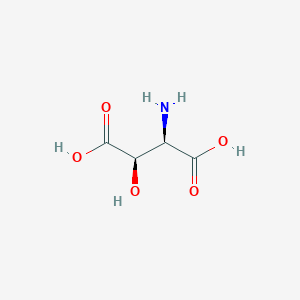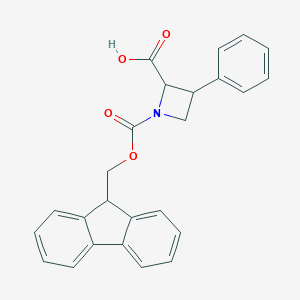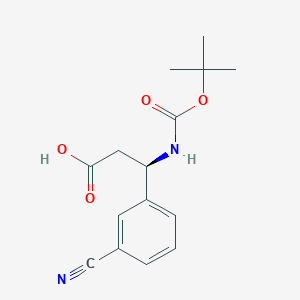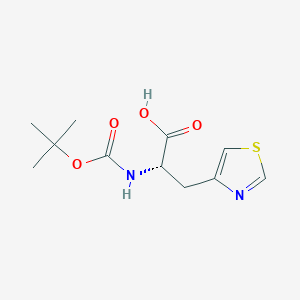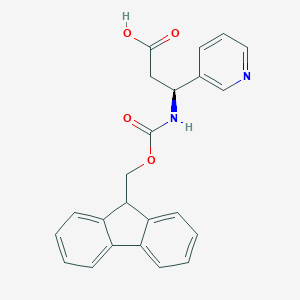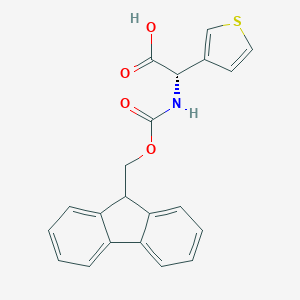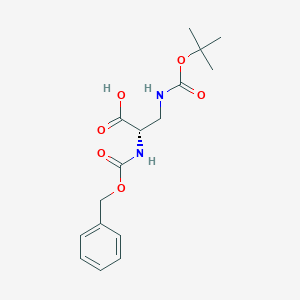
L-N-Cbz-3-N-Boc-Amino-alanine
Übersicht
Beschreibung
“L-N-Cbz-3-N-Boc-Amino-alanine” is a compound that contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of “L-N-Cbz-3-N-Boc-Amino-alanine” involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Molecular Structure Analysis
The molecular formula of “L-N-Cbz-3-N-Boc-Amino-alanine” is C16H22N2O6 . It contains one six-membered ring, one aliphatic carboxylic acid, two aliphatic (thio-) carbamates, and one hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving “L-N-Cbz-3-N-Boc-Amino-alanine” are related to the protection and deprotection of amines. Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Physical And Chemical Properties Analysis
“L-N-Cbz-3-N-Boc-Amino-alanine” has a molecular weight of 338.356 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 548.7±50.0 °C at 760 mmHg . The compound is stored at 0°C .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, Z-Dap(Boc)-OH serves as a building block for the synthesis of various pharmaceutical compounds. Its protected amine groups are essential for creating amide bonds, which are a common feature in many drugs. This includes the synthesis of potential anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Amide Bond Formation
The compound is pivotal in the one-pot synthesis of amides from protected amines under mild conditions. This method is highly effective for the synthesis of amides, offering a promising approach for facile amidation in organic synthesis .
Organic Synthesis
L-N-Cbz-3-N-Boc-Amino-alanine: is used in multi-step organic syntheses, particularly when amines with protecting groups are employed to minimize side products. The presence of both Cbz and Boc groups allows for a greater diversity in reaction pathways and the synthesis of complex organic molecules .
Wirkmechanismus
Mode of Action
The compound contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group. The mode of action of L-N-Cbz-3-N-Boc-Amino-alanine involves the protection and deprotection of amines . Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Biochemical Pathways
Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Result of Action
The result of the action of L-N-Cbz-3-N-Boc-Amino-alanine is the successful synthesis of peptides. The compound plays a crucial role in protecting amines during the synthesis process, thereby preventing unwanted side reactions and ensuring the production of the desired peptide product .
Action Environment
The action of L-N-Cbz-3-N-Boc-Amino-alanine is influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of amines . Furthermore, the temperature and solvent used can also influence the efficacy and stability of the compound.
Zukünftige Richtungen
The future directions of “L-N-Cbz-3-N-Boc-Amino-alanine” involve its use in the synthesis of amides. Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
Eigenschaften
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373309 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
16947-84-5 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

